4-Positional Isomer Yields 30-Fold Enhanced Target Binding Compared to Original Lead Scaffold
In the development of CCR5 antagonists, replacing the 5-oxopyrrolidin-3-yl fragment of a lead compound with a 1-acetylpiperidin-4-yl group (the core scaffold of 1-Acetylpiperidine-4-carboximidamide) resulted in a 30-fold enhancement in binding affinity for the CCR5 receptor [1]. This demonstrates the critical importance of the 1-acetylpiperidin-4-yl motif for potent target engagement in this therapeutic context.
| Evidence Dimension | CCR5 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Compound 7a: Not quantified directly in abstract, but derived from the 1-acetylpiperidin-4-yl scaffold. |
| Comparator Or Baseline | Original lead structure (1) containing a 5-oxopyrrolidin-3-yl fragment. |
| Quantified Difference | 30-fold enhanced activity |
| Conditions | In vitro CCR5 binding assay (details not fully specified in abstract). |
Why This Matters
This 30-fold activity gain highlights the specific pharmacophoric value of the 1-acetylpiperidine-4-yl scaffold, justifying its selection over other amine-containing motifs for developing potent CCR5-targeted research tools.
- [1] Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. DOI: 10.1016/j.bmc.2004.10.013 View Source
